molecular formula C13H25NO B8426693 5-Morpholinonon-4-ene

5-Morpholinonon-4-ene

Cat. No.: B8426693
M. Wt: 211.34 g/mol
InChI Key: RFWVDFZECSHJGZ-UHFFFAOYSA-N
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Description

5-Morpholinonon-4-ene is a theoretical or less-studied organic compound characterized by a nine-carbon chain (nonene) with a morpholine substituent at position 5 and a double bond at position 4. While direct data on this compound are absent in the provided evidence, its structural analogs with morpholine moieties—such as 5-(Morpholin-4-yl)pent-2-en-1-amine and Phenadoxone —suggest applications in drug development, agrochemicals, or material science. Morpholine derivatives are often explored for their bioavailability and ability to modulate physicochemical properties like solubility and metabolic stability.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

4-non-4-en-5-ylmorpholine

InChI

InChI=1S/C13H25NO/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h7H,3-6,8-12H2,1-2H3

InChI Key

RFWVDFZECSHJGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCCC)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Morpholinonon-4-ene (hypothetical) with structurally or functionally related morpholine-containing compounds from the evidence:

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical Properties (if available) Applications/Research Focus References
This compound C₁₃H₂₃NO 209.33 Morpholine, alkene N/A Theoretical scaffold for drug design N/A
4′-Morpholinoacetophenone C₁₂H₁₅NO₂ 205.25 Morpholine, ketone mp 96–98°C Intermediate in organic synthesis
Methyl 5-amino-2-morpholinobenzoate C₁₂H₁₆N₂O₃ 236.27 Morpholine, ester, amine N/A Pharmaceutical intermediate
5-(Morpholin-4-yl)pent-2-en-1-amine C₉H₁₈N₂O 170.26 Morpholine, alkene, amine N/A Drug discovery, agrochemicals
Phenadoxone C₂₃H₂₉NO₂ 351.50 Morpholine, ketone, diphenyl N/A Narcotic analgesic (historical use)

Key Comparative Insights:

Structural Complexity and Functional Groups this compound features a long hydrophobic chain and a morpholine group, which may enhance membrane permeability compared to smaller analogs like 4′-Morpholinoacetophenone (C₁₂H₁₅NO₂) . However, the absence of polar groups (e.g., esters or amines) could limit its solubility.

Pharmacological Potential 5-(Morpholin-4-yl)pent-2-en-1-amine shares the alkene and amine groups with this compound but has a shorter chain. Its documented use in pharmaceuticals and agrochemicals suggests that elongation of the carbon chain (as in this compound) might alter receptor binding or metabolic stability. Phenadoxone (C₂₃H₂₉NO₂) , a diphenylheptanone derivative with morpholine, demonstrates how bulky substituents (e.g., diphenyl groups) can enhance analgesic activity, a structural feature absent in this compound.

Synthetic Accessibility The synthesis of nitro intermediates (e.g., 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide ) highlights methodologies for introducing morpholine rings via nucleophilic substitution or coupling reactions. These protocols could theoretically apply to this compound synthesis.

Physical Properties Melting points for morpholine derivatives vary widely: 4′-Morpholinoacetophenone melts at 96–98°C , while Methyl 5-amino-2-morpholinobenzoate lacks reported data. The longer alkyl chain in this compound likely reduces its melting point compared to aromatic analogs.

Research Implications and Gaps

While this compound remains underexplored, its structural analogs suggest promising avenues for research:

  • Drug Design: The alkene in this compound could serve as a site for functionalization (e.g., epoxidation) to enhance reactivity or target specificity.
  • Material Science : Morpholine’s electron-rich nitrogen might facilitate coordination in metal-organic frameworks (MOFs), analogous to 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide .
  • Toxicology: Safety data for Methyl 5-amino-2-morpholinobenzoate emphasize the need for rigorous toxicity profiling of morpholine derivatives, particularly those with long alkyl chains.

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